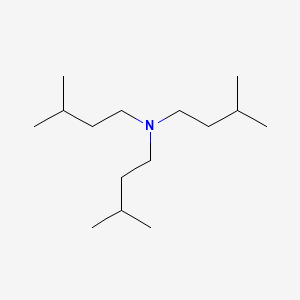

Triisopentylamine

Description

Historical Context and Evolution of Research on Tertiary Amines

The study of amines, organic compounds containing carbon-nitrogen bonds, is a fundamental aspect of organic chemistry. wikipedia.org Tertiary amines, characterized by a nitrogen atom bonded to three carbon-containing groups, have been a subject of scientific inquiry since the foundational days of organic synthesis. fiveable.me Early research focused on their synthesis, basicity, and role as nucleophiles and bases in chemical reactions.

The evolution of research on tertiary amines has been driven by the expansion of their applications. Initially used as simple reagents and solvents, their role has become increasingly sophisticated. nih.gov The development of advanced analytical techniques and new synthetic methodologies has allowed for a deeper understanding of how their three-dimensional structure influences reactivity. researchgate.net For instance, methods like the Ritter reaction have been developed for the industrial production of specific tertiary amines. wikipedia.org Over the decades, research has shifted from studying simple, symmetric tertiary amines like tripropylamine (B89841) to more complex and sterically hindered structures. nih.gov This evolution is tied to the growing demand for highly selective catalysts, specialized ligands for transition metals, and functional materials with precisely tuned properties, where the steric bulk of the amine is a critical design element. rsc.orgkao.com

Significance of Branched Tertiary Amine Structures in Advanced Chemical Systems

The branching of the alkyl chains in a tertiary amine has a profound impact on its physical and chemical properties. fiveable.me In advanced chemical systems, these branched structures, such as that of Triisopentylamine, are significant for several reasons.

Steric Hindrance: The bulky isopentyl groups create significant steric crowding around the nitrogen atom. This steric hindrance can modulate the amine's reactivity, making it a "non-nucleophilic base." This property is highly valuable in reactions where the amine is intended to act solely as a proton scavenger without participating in unwanted side reactions as a nucleophile.

Influence on Reaction Selectivity: In catalysis, the shape and size of a tertiary amine can direct the outcome of a reaction. The steric bulk can control access to a catalytic site, leading to high regioselectivity or stereoselectivity. Research into the synthesis of α-branched and α-tertiary amines highlights the importance of controlling the substitution pattern around the nitrogen atom for applications in building complex, biologically active molecules. nih.govacs.org

Modification of Physical Properties: Branching affects intermolecular forces, which in turn influences properties like boiling point and solubility. fiveable.me In materials science, the specific architecture of branched amines is exploited to create materials with desired characteristics. For example, studies on branched polymers containing tertiary amines show that the location of the amine functionality (within the backbone or as a pendant group) significantly affects the properties of the resulting materials, such as their response to pH. rsc.org

Role in Supramolecular Chemistry: The defined three-dimensional structure of branched tertiary amines makes them interesting building blocks in supramolecular chemistry. Their ability to participate in specific non-covalent interactions can be harnessed to construct complex, self-assembled architectures.

A 2013 study on the formation of N-nitrosodimethylamine (NDMA) from various tertiary amines found that those with branched alkyl groups, which create stable leaving groups, consistently yielded higher amounts of NDMA, underscoring the critical role of the amine's structure in its reaction pathways. nih.gov

Overview of Key Research Domains Involving this compound

The unique properties of this compound have led to its use in several specialized areas of contemporary chemical research.

Proteomics Research: this compound is utilized as a biochemical for research in proteomics. scbt.com In this context, it can be used in sample preparation and analysis, where its properties as a base and its specific interactions can be beneficial.

Kinetic Hydrate (B1144303) Inhibition: A significant area of research for this compound is in the prevention of gas hydrate formation in oil and gas pipelines. Its amine oxide derivative, this compound oxide (TiPeAO), has been studied as a synergist for kinetic hydrate inhibitor (KHI) polymers. researchgate.netacs.org Research has shown that blends of TiPeAO with polymers like poly(N-isopropyl methacrylamide) (PNIPMAm) or poly(N-vinyl caprolactam) (PVCap) can significantly enhance the inhibition of methane (B114726) hydrate formation, even at low concentrations. acs.orgdntb.gov.ua This synergistic effect helps to prevent pipeline blockages, a critical issue in the energy industry. acs.org

Nanoparticle Synthesis: this compound has been employed in the synthesis of gold nanoparticle liquids (NPLs). nist.gov In this application, it functions as a capping agent, binding to the surface of the gold nanoparticles. The bulky isopentyl groups form a protective corona around the nanoparticle core, preventing aggregation and allowing the nanoparticles to behave as a liquid. The purity and chemical structure of the tertiary amine canopy are crucial in determining the final electrical properties of the NPLs. nist.gov

Organic Synthesis: In organic synthesis, this compound can serve as a sterically hindered base. It has also been noted in studies involving the C-H functionalization of tertiary amines, a modern synthetic strategy for creating complex molecules. rsc.org For example, it was among the substrates used in developing methods for the electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines to create allylic amines. rsc.org Furthermore, it has been synthesized via deaminated homocoupling using heterogeneous bimetallic catalysts. acs.org

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 645-41-0 | scbt.com |

| Molecular Formula | C15H33N | scbt.com |

| Molecular Weight | 227.43 g/mol | scbt.com |

| Appearance | Liquid | |

| Boiling Point | 265-270 °C | |

| Density | 0.782 g/mL at 20 °C | |

| Refractive Index | n20/D 1.433 | |

| Flash Point | 77 °C (170.6 °F) - closed cup |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N,N-bis(3-methylbutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h13-15H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVUSSUOYHTOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN(CCC(C)C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060946 | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow or colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Triisopentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

645-41-0 | |

| Record name | 3-Methyl-N,N-bis(3-methylbutyl)-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Advanced Synthetic Routes for Triisopentylamine

The synthesis of this compound is achieved through established chemical pathways, with modern research emphasizing efficiency, sustainability, and scalability.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce or eliminate hazardous substances in chemical production, can be applied to the synthesis of this compound. google.comgoogle.com A key principle is the concept of atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. nih.gov The synthesis of this compound via the reductive amination of isovaleraldehyde (B47997) represents an application of these principles. acs.org This method utilizes a catalyst, such as palladium on activated carbon, in the presence of ammonia (B1221849) and hydrogen. acs.org Catalytic processes are a cornerstone of green chemistry as they allow for reactions to occur with high efficiency and under less harsh conditions, often reducing energy consumption and unwanted byproducts. researchgate.netunit.no The use of heterogeneous catalysts like palladium on carbon is particularly advantageous as they can be easily separated from the reaction mixture and potentially recycled, minimizing waste. unit.no

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing costs and waste. acs.orgtu-dortmund.de For the synthesis of this compound from isovaleraldehyde, specific conditions have been identified to achieve high yields. acs.org In a documented procedure, the reaction is carried out in ethanol (B145695) using a 5% palladium on activated carbon catalyst. acs.org The process involves reacting isovaleraldehyde with liquid ammonia and hydrogen gas at an elevated temperature and pressure. acs.org

By maintaining the temperature at 50°C and a hydrogen pressure of 1.0 MPa for a duration of 8 hours, a high conversion of the starting aldehyde was achieved. acs.org Analysis of the reaction mixture showed a 100% conversion of isovaleraldehyde, with the yield of this compound reaching 84%. acs.org The optimization process also accounts for the formation of byproducts, with diisoamylamine (B1670623) (a secondary amine) forming at a 6% yield and isoamyl alcohol at a 0.4% yield. acs.org Such detailed optimization provides a clear pathway to efficient production. anu.edu.au

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Value |

|---|---|

| Starting Material | Isovaleraldehyde |

| Catalyst | 5% Palladium on activated carbon |

| Reagents | Liquid Ammonia, Hydrogen |

| Solvent | Ethanol |

| Temperature | 50°C |

| Pressure | 1.0 MPa (1125.11 Torr) |

| Reaction Time | 8 hours |

| Yield of this compound | 84% |

| Yield of Diisoamylamine | 6% |

| Yield of Isoamyl Alcohol | 0.4% |

Data sourced from ChemicalBook synthesis procedure. acs.org

Reproducibility and Scalability of Synthetic Protocols in Academic Laboratories

Reproducibility is a fundamental pillar of chemical science, ensuring that experimental methods yield consistent results. mdpi.com The scalability of a synthesis, or its ability to be performed on a larger scale without a drop in efficiency, is critical for practical applications. researchgate.netmdpi.org While specific studies on the scalability of this compound synthesis in academic labs are not extensively detailed in the searched literature, its use in scalable applications suggests that its production is both reproducible and amenable to scale-up. For instance, this compound has been used in the synthesis of gold nanoparticle liquids (NPLs), where scalable synthesis routes are paramount. rsc.org The ability to produce these advanced materials in larger batch sizes implies that the necessary reagents, including this compound, are accessible in sufficient quantities through reliable synthetic protocols. rsc.orgresearchgate.net The detailed reporting of reaction conditions and yields contributes to the reproducibility of the synthesis. acs.org

Synthesis and Characterization of this compound Derivatives

Research extends beyond the synthesis of this compound to its derivatives, which are engineered for specific, high-performance applications.

This compound Oxide (TiPeAO) Synthesis and Functionalization

This compound Oxide (TiPeAO), an amine oxide derivative of this compound, has been synthesized and characterized for specialized applications. acs.orgacs.org Its synthesis has been reported in the scientific literature, establishing a method for its preparation. acs.orgacs.org TiPeAO has gained attention for its role as a kinetic hydrate (B1144303) inhibitor (KHI), particularly when used as a synergist with certain polymers to prevent the formation of gas hydrates in oil and gas pipelines. acs.orgresearchgate.neteolss.net

The functionalization aspect of TiPeAO lies in its application within a blended chemical system. When combined with poly(N-isopropyl methacrylamide) (PNIPMAm), TiPeAO demonstrates exceptional synergistic performance. unit.noacs.org A blend of 1000 ppm PNIPMAm and 1000 ppm TiPeAO was shown to prevent catastrophic hydrate formation for over 48 hours under specific test conditions. acs.orgresearchgate.net This functional performance is highly dependent on concentration, with the inhibitory effect observed to decrease at concentrations above 1500–2000 ppm. unit.no Recent studies have also provided evidence for the formation of a mixed clathrate hydrate involving methane (B114726) and TiPeAO, a novel finding for an amine oxide. acs.org

Exploration of Novel this compound-Based Architectures

This compound and its derivatives are utilized as components in the construction of novel supramolecular and material architectures. anu.edu.auresearchgate.net One notable example is its use in creating a protective "canopy" on the surface of gold nanoparticles (AuNPs). rsc.org In this architecture, a ligand-functionalized gold core serves as the base for attaching a canopy of this compound molecules via acid-base or exchange reactions. rsc.org This approach allows for a high degree of control over the purity and composition of the resulting nanoparticle liquids, which is crucial for their electrical properties. rsc.orgresearchgate.net

Another novel application is the use of this compound Oxide (TiPeAO) in blends with polymers like PNIPMAm to create high-performance KHI formulations. unit.noacs.orgresearchgate.net These blends represent a functional architecture where the amine oxide and the polymer work in synergy to inhibit hydrate crystal growth far more effectively than either component alone. acs.org The specific interaction between TiPeAO and the polymer at the molecular level creates a system with advanced functional properties for managing gas hydrates.

Derivatization for Enhanced Specificity and Performance

Derivatization is a chemical modification process used to convert a compound into a derivative with altered chemical and physical properties. This strategy is often employed to enhance a compound's performance in specific applications, improve its detectability in analytical methods, or increase its specificity towards a target. In the context of this compound, derivatization plays a crucial role in augmenting its utility, particularly in industrial applications such as kinetic hydrate inhibition.

The primary derivatization strategy for this compound involves its conversion to This compound oxide (TiPeAO) . This transformation from a tertiary amine to an amine oxide significantly modifies the molecule's polarity and its ability to interact with other substances, leading to a marked enhancement in performance for specific applications.

A significant area where the derivatization of this compound to its oxide form has shown remarkable results is in the prevention of gas hydrate formation in the oil and gas industry. Gas hydrates are ice-like crystalline solids formed from water and small hydrocarbon molecules at high pressure and low temperature, which can block pipelines and disrupt operations. Kinetic hydrate inhibitors (KHIs) are chemical additives used to delay the formation of these hydrates.

Research has demonstrated that this compound oxide acts as a powerful synergist when combined with certain KHI polymers, such as poly(N-isopropyl methacrylamide) (PNIPMAm). researchgate.netacs.org The addition of TiPeAO to PNIPMAm solutions has been shown to significantly improve the KHI performance, surpassing the effectiveness of the polymer alone. acs.org This enhanced performance is attributed to the synergistic interaction between the amine oxide and the polymer, which more effectively inhibits the nucleation and growth of hydrate crystals. researchgate.netacs.org

The effectiveness of this derivatization is highlighted in studies comparing various trialkylamine oxides. While tributylamine (B1682462) oxide (TBAO) and tripentylamine oxide (TPAO) also show good performance as THF hydrate crystal growth inhibitors, this compound oxide is noted for its significant synergistic effect with PNIPMAm. acs.orgresearchgate.net

The following table summarizes research findings on the performance enhancement of a KHI polymer with the addition of this compound oxide.

Table 1: Performance of Kinetic Hydrate Inhibitor (KHI) with and without this compound Oxide (TiPeAO)

| Formulation | Concentration (ppm) | Conditions | Subcooling (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| PNIPMAm (low-molecular-weight) + TiPeAO | 1000 + 1000 | 68 bar, Isothermal at 4 °C, with n-decane | 15.5 | No catastrophic hydrate formation for 48 hours. | researchgate.netacs.org |

| PNIPMAm (low-molecular-weight) + TiPeAO | 1000 + 1000 | In isobutyl glycol ether solvent | - | No detectable hydrate formation down to 2 °C. | researchgate.netacs.org |

| PNIPMAm-1a | 1000 | - | - | Average onset temperature (To) = 12.2 °C | acs.org |

| PNIPMAm-1a | 2500 | - | - | Average onset temperature (To) = 9.9 °C | acs.org |

| PNIPMAm-1a | 5000 | - | - | Average onset temperature (To) = 7.8 °C | acs.org |

The data clearly indicates that the derivatization of this compound to this compound oxide and its subsequent use as a synergist leads to a substantial improvement in preventing hydrate formation under challenging conditions. This highlights the strategic importance of derivatization for enhancing the performance and specificity of this compound in demanding industrial environments.

Catalytic Applications and Mechanistic Investigations

Triisopentylamine in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. acs.orgpkusz.edu.cn this compound's utility in this domain is primarily linked to its basicity and its role in multi-component reaction systems.

Tertiary amines are widely employed as basic catalysts or stoichiometric bases in a variety of organic transformations. They can facilitate reactions by deprotonating acidic starting materials, activating substrates, or neutralizing acidic byproducts. For instance, tertiary amines are used to promote Knoevenagel condensations, Michael additions, and esterifications. beilstein-journals.orgnih.govchemrxiv.org In many catalytic processes, a base is required to facilitate a key step, such as the deprotonation of a pro-nucleophile or the regeneration of the active catalyst. thieme-connect.com While specific literature detailing this compound as the sole catalyst for a wide range of these standard transformations is limited, its fundamental properties as a sterically hindered tertiary amine allow it to function in this capacity, often where more compact amines like triethylamine (B128534) might lead to side reactions.

A significant application of amine bases is in "borrowing hydrogen" (BH) or "hydrogen autotransfer" catalysis. nih.govacs.orgscienceopen.com This atom-economical process allows for the use of alcohols as alkylating agents, producing water as the only byproduct. The general pathway involves the temporary oxidation of a stable alcohol by a transition-metal catalyst to a reactive aldehyde or ketone intermediate. This intermediate then reacts with a nucleophile, such as an amine, to form a new C-N bond (in the case of N-alkylation). Finally, the catalyst returns the "borrowed" hydrogen to the newly formed intermediate (an imine), yielding the alkylated product and regenerating the catalyst.

This compound has been identified as an effective base in palladium-catalyzed oxidative coupling reactions that proceed via a borrowing hydrogen mechanism. These reactions are crucial for forming C-N bonds, a key transformation in the synthesis of pharmaceuticals and fine chemicals. The N-alkylation of amines with alcohols is a prime example, providing a green alternative to traditional methods that use alkyl halides. scienceopen.com The table below shows representative examples of N-alkylation reactions where a tertiary amine base is a critical component of the catalytic system.

| Amine Substrate | Alcohol Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Benzyl alcohol | [Ir(NCCH₃)(cod){MeIm(2-methoxybenzyl)}]⁺ | KOH | Toluene | 110 | 100 | |

| p-Anisidine | Benzyl alcohol | Cyclometalated Iridium Complex | KOH | H₂O | 80 | 95 | |

| 4-Aminopyridine | Benzyl alcohol | N,N-bidentate-Co(II) Complex | KOtBu | 1,4-Dioxane | 120 | 96 | |

| Aniline | 1-Butanol | Tungsten(phen)(CO)₄ | KOtBu | 1,4-Dioxane | 130 | 91 | |

| Sulfonamide | Benzyl alcohol | Fe(II) Phthalocyanine (B1677752) | Cs₂CO₃ | - | 140 | 89 |

The mechanism of borrowing hydrogen catalysis is a well-studied, multi-step cycle involving the metal catalyst, the alcohol, the amine, and a base. nih.govacs.org The role of a tertiary amine base, such as this compound, is crucial in one or more stages of this process.

Dehydrogenation: The cycle begins with the coordination of the alcohol to the metal center. In the presence of a base, the alcohol is deprotonated to form a metal-alkoxide species. This intermediate then undergoes β-hydride elimination to yield a metal-hydride species and the corresponding aldehyde or ketone, which remains coordinated or in the vicinity of the catalyst.

Condensation: The newly formed carbonyl compound reacts with the amine to form a hemiaminal intermediate. The base can assist in this step by promoting the nucleophilic attack of the amine. This hemiaminal then dehydrates to form an imine.

Hydrogenation: The imine, which is more readily reduced than the initial carbonyl compound, is hydrogenated by the metal-hydride species generated in the first step. This regenerates the active metal catalyst and releases the final N-alkylated amine product. scienceopen.com

Throughout this process, this compound acts as a proton shuttle and helps maintain the basic conditions necessary for the catalytic cycle to proceed efficiently. Mechanistic studies, including the use of deuterium (B1214612) labeling and computational (DFT) analysis, have confirmed this general pathway for a variety of transition metal catalysts.

Application in Borrowing Hydrogen Reactions and N-Alkylation Processes

This compound in Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability. While specific examples of immobilized this compound are not widespread in literature, the strategies for immobilizing tertiary amines are well-established and directly applicable.

The immobilization of tertiary amines onto solid supports transforms them from homogeneous bases into solid, recoverable catalysts. Common strategies involve covalent attachment to high-surface-area materials.

Silica (B1680970) Supports: Amine-functionalized silica is a common type of heterogeneous catalyst. This compound could be immobilized by first functionalizing the silica surface with a linker molecule (e.g., a chloropropyl or glycidyl (B131873) group) and then reacting it with the amine. An alternative involves using a silane (B1218182) coupling agent that already contains the tertiary amine moiety, which is then grafted onto the silica surface via reaction with surface silanol (B1196071) (Si-OH) groups.

Polymeric Supports: Tertiary amines can be incorporated into polymer networks, such as hydrogels or polystyrene resins. nih.gov This is typically achieved by co-polymerizing a monomer containing the amine functionality or by post-synthesis modification of a pre-formed polymer.

Carbon Supports: Materials like graphitic carbon nitride (g-C₃N₄) can be functionalized with amine groups, increasing their surface basicity and creating active sites for catalysis. beilstein-journals.org

These strategies create solid materials where the this compound unit is tethered to the support, making it a reusable basic site for various chemical reactions. acs.org

Characterizing the surface of an immobilized this compound catalyst is essential to confirm successful grafting and to understand its properties. A suite of analytical techniques is employed for this purpose:

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique confirms the covalent attachment of the amine. For a silica-supported catalyst, one would look for the appearance of C-H and C-N stretching bands from the this compound and a decrease or disappearance of the sharp ν(OH) band of isolated surface silanol groups at around 3747 cm⁻¹, indicating their reaction.

X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition of the catalyst's surface. For an amine-functionalized support, XPS spectra would show signals for Carbon (C 1s) and Nitrogen (N 1s), confirming the presence of the organic moiety. beilstein-journals.org

Temperature-Programmed Desorption (TPD): CO₂-TPD is used to quantify the number and strength of basic sites on the catalyst surface. An increase in CO₂ desorption at higher temperatures after amine functionalization indicates the successful introduction of new, stronger basic sites. beilstein-journals.org

These characterization methods provide a detailed picture of the catalyst surface, confirming the presence and nature of the immobilized this compound active sites and helping to correlate the material's physical properties with its catalytic performance.

Immobilization Strategies for this compound-Based Catalysts

Electrocatalytic and Photocatalytic Roles of this compound

This compound, a tertiary amine, participates in various catalytic systems, leveraging its electronic properties and reactivity. Its roles in electrocatalytic and photocatalytic reactions are centered on its ability to undergo single-electron transfer processes, leading to the formation of reactive intermediates.

Electrochemical Oxidative Functionalization of Tertiary Amines

The direct functionalization of α-C(sp³)–H bonds in readily available tertiary amines is a powerful method for constructing complex amine structures. nih.govresearchgate.net Electrochemical oxidation has emerged as a significant strategy for this transformation, avoiding the need for stoichiometric chemical oxidants. rsc.orgnih.gov This process typically involves the oxidation of the tertiary amine to a nitrogen radical cation through a single electron transfer (SET) event. rsc.org This is followed by deprotonation to generate an α-amino C(sp³) radical, a key intermediate that can be further oxidized to a reactive iminium cation. nih.govresearchgate.netrsc.org

Research has demonstrated the application of this electrochemical strategy in the α-vinylation of various acyclic tertiary amines, including this compound. nih.govresearchgate.net In these reactions, an undivided cell with a carbon felt anode and a platinum cathode is often used under constant current electrolysis. nih.govrsc.org The process successfully couples tertiary amines with partners like vinyl sulfones. rsc.org Mechanistic studies using online electrochemical mass spectrometry have been crucial in detecting the short-lived intermediates, such as the α-amino radical cation and the subsequent iminium cation, confirming the proposed reaction pathway. nih.govresearchgate.net

In a study on the electrochemical α-vinylation of tertiary amines, this compound was shown to react with a vinyl sulfone to produce the corresponding vinylated product in good yield. nih.govresearchgate.net This highlights the utility of electrochemical methods for the C(sp³)–H functionalization of bulky amines.

| Amine Substrate | Product Yield |

|---|---|

| Triethylamine | 75% |

| Tripropylamine (B89841) | 80% |

| Tributylamine (B1682462) | 72% |

| This compound | 71% |

Reaction conditions involved constant current electrolysis in an undivided cell with a carbon felt anode and a platinum cathode. nih.govrsc.org The yields demonstrate the effectiveness of this method across a range of acyclic tertiary amines.

Photoinduced Processes Involving this compound

Photoinduced reactions offer sustainable pathways for chemical synthesis by utilizing light energy to drive transformations. semanticscholar.orgnih.gov Tertiary amines, including this compound, can play a crucial role in these processes, often acting as electron donors or sacrificial reagents. mdpi.com In photocatalysis, a photosensitizer absorbs light, and upon excitation, it can interact with the tertiary amine. This interaction typically occurs via a single electron transfer from the amine to the excited photosensitizer, generating a nitrogen radical cation. researchgate.net This radical cation can then undergo further reactions, such as deprotonation at the α-position, to form an α-amino radical, which is a key intermediate for various synthetic transformations. nih.govresearchgate.net

One notable application is the photocatalytic oxidative cyanation of tertiary amines to produce α-aminonitriles, which are versatile synthetic building blocks. researchgate.net In a study utilizing zinc phthalocyanine (ZnPc) as a near-infrared photosensitizer, this compound was successfully converted to its corresponding α-aminonitrile with a high yield. researchgate.net This process demonstrates the ability of this compound to participate in photocatalytic cycles, enabling C-H functionalization under mild, light-driven conditions.

| Amine Substrate | Product | Isolated Yield |

|---|---|---|

| This compound | α-cyanothis compound | 83% |

| Tributylamine | α-cyanotributylamine | 71% |

| Tri-n-propylamine | α-cyanotri-n-propylamine | >99% |

Phase Transfer Catalysis with this compound

Phase transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org The catalyst, known as a phase-transfer catalyst, transports a reactant from one phase to the other, where the reaction can proceed. tcichemicals.comsacheminc.com This methodology often leads to faster reactions, milder conditions, and improved yields by enabling the interaction of otherwise incompatible reagents. sacheminc.comresearchgate.net

Quaternary ammonium (B1175870) salts are among the most common types of phase-transfer catalysts. wikipedia.org While this compound itself is a tertiary amine, it can be used in processes that involve phase transfer catalysis. For instance, tertiary amines can be converted into quaternary ammonium salts, which then function as the active PTC. wikipedia.org Alternatively, in some systems, the tertiary amine itself can facilitate the transfer of species across the phase boundary.

An example of its application is in the preparation of esters of aromatic carboxylic acids. google.com In such processes, a phase transfer catalyst is employed to facilitate the reaction between a salt of a carboxylic acid (typically in the aqueous or solid phase) and an alkylating agent in the organic phase. The patent literature mentions this compound among a list of suitable tertiary amines for such processes, highlighting its potential utility in industrial applications that rely on phase transfer principles. google.com The catalyst functions by forming a lipophilic ion pair with the carboxylate anion, shuttling it into the organic phase where it can react with the electrophile. The use of PTC in this context allows the reaction to proceed efficiently without the need for expensive, high-boiling point polar aprotic solvents. tcichemicals.com

Coordination Chemistry and Supramolecular Assemblies

Triisopentylamine as a Ligand in Metal Complexes

In the realm of coordination chemistry, a metal complex consists of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. scienceready.com.au this compound serves as a classic example of a monodentate amine ligand.

A ligand is an atom or molecule that donates a pair of electrons to a central metal ion to form a coordinate covalent bond. studymind.co.uk this compound functions as a neutral, monodentate ligand, meaning it binds to a metal center through a single donor atom—the nitrogen. The nitrogen atom possesses a lone pair of electrons, which it donates to an empty orbital of the metal ion. scienceready.com.au

The coordination mode of this compound is straightforward due to its structure. It is classified as an L-type ligand, forming a single dative bond to the metal center. The flexibility of the three isopentyl chains allows the molecule to adapt its conformation to the coordination sphere of the metal, although the sheer size of these groups imposes significant limitations. mdpi.com The formation of complexes with ligands can be influenced by various factors, and the resulting structures can adopt different geometries, such as octahedral or tetrahedral, depending on the metal ion and the other ligands present. libretexts.org

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | [(CH3)2CHCH2CH2]3N | |

| Ligand Type | Monodentate, L-type | studymind.co.uk |

| Donor Atom | Nitrogen | scienceready.com.au |

| Coordination Mode | Forms a single coordinate bond to a metal center. | mdpi.com |

The coordination behavior of a ligand is governed by a combination of steric and electronic effects. rsc.org In this compound, these factors are particularly pronounced.

Steric Factors : Steric effects relate to the spatial arrangement of atoms and the repulsive forces that arise when they are brought into close proximity. numberanalytics.com The three bulky isopentyl groups of this compound create significant steric hindrance around the nitrogen donor atom. This steric bulk can:

Limit the coordination number of the metal center by preventing other ligands from approaching. numberanalytics.com

Stabilize complexes with lower coordination numbers.

Influence the geometry of the resulting complex, potentially forcing a more open coordination sphere to accommodate the large ligand. cam.ac.uk

Increase the stability of a complex by shielding the metal center and preventing ligand dissociation or substitution reactions. numberanalytics.com

Electronic Factors : The electronic effect of this compound is primarily inductive. The three alkyl (isopentyl) groups are electron-donating, pushing electron density towards the central nitrogen atom. This enhances the Lewis basicity of the nitrogen, making it a stronger σ-donor compared to less substituted amines like ammonia (B1221849). This increased electron donation can strengthen the metal-ligand bond. However, the interplay between steric and electronic factors is crucial; while electronically favorable, the steric hindrance can often be the dominant factor in determining the feasibility and structure of a metal complex. nih.govnih.gov

Ligand Design Principles and Coordination Modes

Supramolecular Architectures Involving this compound

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and van der Waals forces. wikipedia.orgyoutube.com These interactions are key to processes like molecular recognition and self-assembly. wikipedia.org

Self-assembly is the spontaneous organization of molecules into ordered structures. mdpi.com Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule. wikipedia.org This recognition is driven by a combination of non-covalent forces and geometric complementarity. nih.gov

While this compound itself is not typically a host, its protonated form, the triisopentylammonium ion, can act as a guest. Due to its large, hydrophobic alkyl groups and positive charge, it has the potential to bind within the cavity of a suitable host molecule that possesses a hydrophobic interior and an anionic or polar exterior. The driving forces for such an interaction would be a combination of ion-dipole or electrostatic interactions with the charged portion and hydrophobic interactions involving the alkyl chains. wikipedia.orgnumberanalytics.com

A significant application of this compound in supramolecular chemistry is in the formation of ionic nanofluids, which are a type of nanoscale ionic material (NIM). ethz.ch These materials are essentially hybrid organic-inorganic fluids with unique properties.

The synthesis involves a two-step process:

Functionalization of the Nanoparticle Core : Metal nanoparticles, such as gold (Au), are functionalized with a charged corona. This is achieved by grafting a molecule like 11-mercaptoundecanoic acid (MUA) onto the gold surface. The thiol group of MUA forms a strong bond with the gold, leaving the terminal carboxylate group exposed, creating a negatively charged surface. ethz.ch

Grafting of the Canopy : this compound is then introduced. In an acidic environment, the amine is protonated to form the triisopentylammonium cation. This positively charged cation then attaches to the negatively charged carboxylate groups on the nanoparticle surface through electrostatic self-assembly. This forms an outer layer, or "canopy," of this compound around the nanoparticle core. ethz.ch

A range of tertiary amines, including this compound, have been used to create these canopies on gold nanoparticles to synthesize ionic nanofluids. ethz.ch

The surface modification of nanoparticles is crucial for preventing their aggregation and ensuring their dispersion in a medium. atlantis-press.com The this compound canopy serves this exact purpose.

The bulky, non-polar isopentyl chains of the this compound canopy provide a steric shield that prevents the nanoparticle cores from coming into close contact and agglomerating. ethz.ch This surface modification is a form of physical functionalization that improves the dispersion of the nanoparticles, particularly in non-polar solvents or polymer matrices. atlantis-press.com Furthermore, research has shown that using ligands with long alkyl chains, such as this compound, can impart a lower viscosity and improved flowability to the resulting nanofluid, which is beneficial for applications like lubrication. ethz.ch The presence of the canopy is thus essential for stabilizing the nanofluid and tailoring its rheological properties. ethz.ch

| Component/Process | Description | Reference |

|---|---|---|

| Nanoparticle Core | Typically gold (Au) or other metals. | ethz.ch |

| Surface Corona | Anionic layer created by molecules like 11-mercaptoundecanoic acid (MUA) chemisorbed to the core. | ethz.ch |

| Canopy | This compound, which is protonated and ionically tethered to the corona via electrostatic self-assembly. | ethz.ch |

| Function of Canopy | Provides steric stabilization, prevents nanoparticle aggregation, and improves dispersion and flow properties. | ethz.ch |

Advanced Materials Science Applications

Triisopentylamine Derivatives as Kinetic Hydrate (B1144303) Inhibitors (KHIs)

Kinetic hydrate inhibitors are water-soluble polymers that delay the formation of gas hydrates, which can block oil and gas pipelines. acs.orgunit.no Trialkylamine oxides, including derivatives of this compound, have been identified as excellent hydrate growth inhibitors and synergists for KHI polymers. acs.org

This compound oxide (TiPeAO) has demonstrated notable performance as a kinetic hydrate inhibitor, especially when used as a synergist. unit.no Research indicates that the effectiveness of trialkylamine oxides as synergists for polymers like Poly(N-isopropyl methacrylamide) (PNIPMAm) improves with increasing alkyl chain length from propyl to pentyl, isopentyl, and isohexyl groups. unit.no

In specific tests, a solution containing 1000 ppm of low-molecular-weight PNIPMAm and 1000 ppm of TiPeAO in the presence of isobutyl glycol ether showed no detectable hydrate formation down to 2°C. unit.noresearchgate.net Furthermore, this same formulation, when tested under isothermal conditions at 68 bar and 4°C with added n-decane (a liquid hydrocarbon), prevented catastrophic hydrate formation for 48 hours, demonstrating its high-performance capabilities. unit.noresearchgate.net While TiPeAO shows excellent synergy with certain polymers, its performance can be less effective with others, such as poly(N-vinylcaprolactam) (PVCap), compared to other amine oxides like tributylamine (B1682462) oxide (TBAO) and tripentylamine oxide (TPeAO). acs.org

The synergistic interaction between TiPeAO and polymeric inhibitors, particularly PNIPMAm, is a key area of research. acs.orgunit.no Blends of TiPeAO with PNIPMAm have yielded exceptional KHI performance, surpassing that of many other known KHI blends. acs.orgunit.no The combination of these two components extends the time before gas hydrate formation is first detected. unit.no

Good synergy has also been noted between TiPeAO and polyacryloylpyrrolidine, although it is not as pronounced as with PNIPMAm. unit.noresearchgate.net The effectiveness of these blends highlights the importance of the interaction between the amine oxide and the polymer in enhancing hydrate inhibition. unit.no However, in some cases, TiPeAO can act antagonistically with certain polymers. For instance, when mixed with PVMOX (poly(5-methyl-3-vinyl-2-oxazolidinone)), TiPeAO was found to be antagonistic to its KHI performance. nih.gov

Table 1: Performance of PNIPMAm/TiPeAO Blends in Hydrate Inhibition Tests

| Polymer | Synergist | Polymer Conc. (ppm) | Synergist Conc. (ppm) | Gas | Pressure (bar) | Conditions | Outcome | Reference |

| PNIPMAm (low MW) | TiPeAO | 1000 | 1000 | Synthetic Natural Gas | 76 | Slow constant cooling | No hydrate formation down to 2°C | researchgate.net, unit.no |

| PNIPMAm (low MW) | TiPeAO | 1000 | 1000 | Methane (B114726) | 68 | Isothermal at 4°C with n-decane | No catastrophic hydrate formation for 48h | researchgate.net, unit.no |

| PNIPMAm | TiPeAO | ≥2000 | ≥2000 | Methane and SNG | 110 | Slow constant cooling | Worse performance than at 1000-1500 ppm | acs.org |

| PVMOX | TiPeAO | 2500 | 5000 | Synthetic Natural Gas | - | - | Antagonistic effect observed | nih.gov |

A peculiar and significant finding in the study of TiPeAO and PNIPMAm blends is the concentration-dependent performance. acs.orgunit.no Research has uncovered a unique phenomenon where the KHI performance of the blend significantly decreases at concentrations above approximately 1500–2000 ppm. acs.orgunit.no This effect was observed in tests using both synthetic natural gas and methane, with the decrease in performance being more pronounced with methane. acs.orgunit.no

This counterintuitive result, where overdosing the inhibitor blend leads to poorer performance, is rare. acs.org The suspected cause for this decline is the aggregation of the polymer and the amine oxide at higher concentrations. acs.orgunit.no It is speculated that unwanted interactions, possibly through hydrogen bonding, between the PNIPMAm and TiPeAO molecules at high concentrations may reduce their effectiveness as hydrate inhibitors. unit.noacs.org In some high-concentration tests with methane, an unusual double pressure drop was observed, further indicating complex interactions and phase behavior. acs.orgunit.noacs.org

The primary mechanism by which kinetic hydrate inhibitors function is by adsorbing onto the surface of hydrate crystals, which disrupts and halts further crystal growth. mdpi.compreprints.org The hydrophobic groups of the inhibitor interact with the hydrate surface through van der Waals forces, while hydrophilic groups, such as the amine oxide group in TiPeAO, can form hydrogen bonds with water molecules. mdpi.comacs.org This hydrogen-bonding capability is a key feature of amine oxides and may allow for a closer interaction of the inhibitor's alkyl groups with the open cavities on the hydrate surface. acs.org

Some studies suggest that inhibitors can form a polymer layer at the gas-liquid interface, which increases the mass transfer resistance and effectively inhibits hydrate nucleation and growth. preprints.orgresearchgate.net For amine oxides like TiPeAO, their interaction with water is stronger than that of analogous quaternary ammonium (B1175870) salts (like TBAB), which could contribute to their superior performance in some contexts. acs.org The structural transformations of water around guest molecules like methane are significantly altered by the presence of inhibitors, which perturb the ordering of water molecules necessary for hydrate formation.

Concentration-Dependent Performance Phenomena and Aggregation Studies

Integration of this compound in Polymer Systems

The interaction between polymers and amine oxides like TiPeAO is a critical factor that dictates the performance of the resulting material. acs.orgunit.no In the context of KHIs, the synergy between PNIPMAm and TiPeAO is believed to stem from specific molecular interactions. acs.org However, as concentrations increase, these interactions can become detrimental. acs.orgacs.org

It has been speculated that at higher concentrations (above 1500-2000 ppm), aggregation between the polymer and TiPeAO occurs, possibly through hydrogen bonding. acs.orgacs.org This aggregation may reduce the number of active sites on both the polymer and the amine oxide that are available to interact with and disrupt hydrate crystal formation, thus lowering the KHI performance. unit.noacs.org The observation of a double pressure drop in high-concentration methane tests further suggests that the interaction between TiPeAO and PNIPMAm can lead to the formation of a mixed hydrate, where TiPeAO itself becomes a guest molecule in the hydrate structure, a phenomenon kinetically inhibited by the presence of PNIPMAm at lower temperatures. acs.org The amine oxide group's strong hydrogen-bonding properties are central to these complex interactions. acs.org

Polymer-Amine Oxide Interactions in Advanced Materials

Other Emerging Applications in Materials Chemistry

Beyond its role in polymer systems, the unique molecular structure of this compound and its derivatives has led to their exploration in other novel areas of materials chemistry.

A significant emerging application is in the field of gas hydrate management , not just for inhibition but also for potential use in gas storage and separation. Research into the behavior of this compound Oxide (TiPeAO) during hydrate inhibition tests revealed a groundbreaking discovery: the formation of a mixed clathrate hydrate. acs.org It was found that TiPeAO, in addition to methane, can act as a guest molecule, participating directly in the formation of a mixed hydrate structure. acs.org This was the first reported instance of a mixed clathrate hydrate containing an amine oxide. acs.org This finding opens up new possibilities for designing amine oxide-based materials for applications that rely on the controlled formation and decomposition of clathrate hydrates. acs.org

Another potential application for tertiary amines like this compound is as a capping agent in the synthesis of nanoparticles. Capping agents are crucial in wet chemical synthesis routes as they adsorb to the surface of newly formed nanoparticles, controlling their growth and preventing aggregation. nih.govfrontiersin.org The lone pair of electrons on the nitrogen atom in an amine can coordinate to the surface of a growing nanoparticle, passivating it and limiting its final size. ias.ac.in For example, a structurally similar molecule, triethylamine (B128534) (TEA), has been successfully used as a capping ligand to synthesize size-confined titanium dioxide (TiO2) nanoparticles of around 5 nm for use in dye-sensitized solar cells. ias.ac.in The use of such agents is a simple, low-cost method to control nanoparticle morphology and enhance their functional properties. ias.ac.in While this application is well-established for other tertiary amines, its extension to this compound represents a viable area for future research in creating tailored nanomaterials.

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations of Triisopentylamine Systems

Molecular dynamics (MD) simulations compute the physical movements of atoms and molecules, providing a detailed view of their dynamic behavior over time. This approach is instrumental in studying the conformational landscape, intermolecular interactions, and the influence of solvent on this compound and its derivatives. The quality of an MD simulation is highly dependent on the accuracy of the employed force field, which consists of empirical potential-energy functions that define the interactions between atoms researchgate.net.

This compound oxide (TiPeAO), a derivative of this compound, has been identified as an effective kinetic inhibitor for the formation of gas hydrates, which are ice-like crystalline structures of water that trap small non-polar molecules ucl.ac.ukresearchgate.net. MD simulations are a key method for investigating the microscopic mechanisms behind this inhibition. Such simulations can model the interactions between TiPeAO, water molecules, and gas molecules (like methane (B114726) or carbon dioxide) at the molecular level to understand how TiPeAO disrupts the nucleation and growth of hydrate (B1144303) crystals rsc.orgaltervista.org. While experimental studies have highlighted the synergistic performance of TiPeAO with certain polymers in preventing hydrate formation and have suggested computational simulations to explore these effects, detailed simulation results for TiPeAO specifically are not extensively documented in publicly available literature researchgate.net.

The general approach for these simulations involves creating a model system containing water, gas molecules, and the inhibitor. The system's evolution is tracked over time under conditions of temperature and pressure that would typically lead to hydrate formation rsc.org. Analysis focuses on how the inhibitor molecules interact with the water cage structures that are precursors to hydrate crystals, thereby preventing their stabilization and growth .

MD simulations are used to characterize the complex network of intermolecular and intramolecular forces that govern the behavior of this compound in different environments. These forces determine its properties in solution and its behavior at interfaces, such as a liquid-air or liquid-liquid boundary stackexchange.comresearchgate.net.

Intermolecular Interactions: In solution, the bulky, hydrophobic isopentyl chains of this compound are expected to have significant van der Waals interactions with non-polar solvents and influence the structure of polar solvents like water around them. MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies rsc.org. These calculations reveal how solvent molecules arrange themselves around the amine and the energetic favorability of these arrangements rsc.org.

The table below outlines the types of interactions that are typically analyzed in MD simulations of chemical systems like this compound.

| Interaction Type | Description | Relevant System Components |

| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules or atoms, arising from transient dipoles. | All atoms (amine, solvent, other solutes). |

| Electrostatic (Coulombic) | Long-range forces between charged or partially charged atoms, such as the nitrogen atom in the amine group. | Polar groups (N atom), ions, polar solvent molecules. |

| Hydrogen Bonding | A specific type of dipole-dipole interaction between a hydrogen atom in a polar bond and an electronegative atom (O, N, F). | Nitrogen atom of the amine (as an acceptor), protic solvents like water (as donor or acceptor). |

This table describes the general intermolecular and intramolecular forces analyzed via molecular dynamics simulations.

The three flexible isopentyl chains attached to the central nitrogen atom give this compound a complex conformational landscape. Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for converting between them nih.gov. For sterically hindered trialkylamines, the dominant dynamic processes are rotations around the carbon-nitrogen (C-N) bonds and the inversion of the nitrogen atom's pyramidal geometry rsc.orgrsc.org.

Dynamic NMR spectroscopy combined with molecular mechanics calculations is a common approach to study these processes in similar branched amines ucl.ac.ukresearchgate.netrsc.org. Molecular mechanics calculations can illustrate the ground state conformations and the transition states for rotation and inversion, helping to interpret experimental data rsc.org. For a molecule like this compound, steric hindrance between the bulky isopentyl groups would be expected to result in significant rotational energy barriers altervista.org. Computational methods can map out the potential energy surface by systematically rotating the bonds to determine the energy cost of different conformations readthedocs.ioq-chem.com.

Intermolecular and Intramolecular Interactions in Solution and at Interfaces

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental description of molecular properties than classical molecular mechanics. These methods are used to investigate electronic structure, predict reactivity, and analyze reaction mechanisms.

Methods like Density Functional Theory (DFT) are employed to calculate the electronic structure of molecules like this compound nih.govmdpi.com. These calculations can determine the distribution of electron density, the energies of molecular orbitals (like the HOMO and LUMO), and the partial charges on each atom.

This information is crucial for predicting reactivity:

Electron Density: Regions of high electron density, such as the lone pair on the nitrogen atom, are typically sites for electrophilic attack.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A smaller gap often suggests higher reactivity.

Atomic Charges: The calculated charge on each atom, often determined using methods like Natural Bond Orbital (NBO) analysis, helps to understand electrostatic interactions and the nature of chemical bonds within the molecule nih.govmdpi.com.

The table below summarizes key parameters obtained from quantum chemical calculations and their relevance.

| Calculated Parameter | Computational Method | Significance |

| Molecular Geometry | Geometry Optimization (e.g., using DFT) | Provides the most stable 3D structure (bond lengths, angles). |

| Electron Density | DFT | Identifies nucleophilic and electrophilic sites. |

| HOMO/LUMO Energies | DFT, MP2 | Predicts electronic transition properties and chemical reactivity. |

| Atomic Charges | NBO, AIM | Describes the charge distribution and electrostatic potential. |

| Dipole Moment | DFT | Quantifies the overall polarity of the molecule. |

This table outlines common parameters derived from quantum chemical calculations and their general significance in chemical analysis.

Quantum chemical calculations are essential for mapping out the detailed mechanism of chemical reactions. This is achieved by performing a potential energy surface (PES) scan, where the geometry of the system is systematically changed along a reaction coordinate (e.g., the distance between two reacting atoms) uni-muenchen.demolcalx.com.cn. This process allows for the identification and characterization of transition states—the highest energy point along the reaction pathway—and the calculation of the activation energy for the reaction mdpi.commolcalx.com.cn. For a reaction involving this compound, such as its oxidation to this compound oxide, this analysis would reveal the step-by-step process of bond formation and breaking, providing a complete energetic profile of the reaction. While these methods are standard, specific studies applying them to this compound are not prominently available in the reviewed literature.

Electronic Structure and Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal computational tools used to correlate the chemical structure of a molecule with its biological activity or chemical performance. nih.gov These models are fundamental in fields like drug discovery and materials science for predicting the properties of new compounds and for optimizing the performance of existing ones. frontiersin.orgnih.gov QSAR models establish a mathematical relationship between the physicochemical properties of a molecule, known as molecular descriptors, and a specific endpoint, such as inhibitory potency or catalytic efficacy. nih.gov SAR studies, while often more qualitative, provide crucial insights into how specific structural motifs and functional groups influence a molecule's activity. quizlet.com

In the context of this compound and related aliphatic amines, these computational approaches are primarily employed to understand and predict their performance as industrial chemicals, particularly as inhibitors. While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles are applied to the broader class of tertiary amines to predict their utility in various applications, such as kinetic hydrate inhibition. mdpi.comacs.org

The performance of a chemical compound like this compound can be predicted using QSAR models built upon a foundation of molecular descriptors. These descriptors are numerical values derived from the molecular structure that quantify various aspects of its physicochemical properties. nih.gov For tertiary amines, key descriptors often relate to hydrophobicity, steric bulk, and electronic properties, as these factors govern the interactions of the molecule with its environment or target. repec.orgresearchgate.net

Molecular descriptors are categorized based on the dimensionality of the molecular representation used for their calculation:

1D Descriptors: These are derived from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, these include connectivity indices, topological indices, and counts of specific functional groups.

3D Descriptors: These require a 3D molecular conformation and include descriptors of molecular shape, volume, and surface area, as well as quantum-chemical descriptors like dipole moment and orbital energies (HOMO/LUMO).

Machine learning algorithms are frequently used to build predictive models from these descriptors. github.comarxiv.org For a compound like this compound, descriptors quantifying its bulkiness and hydrophobicity are particularly relevant for predicting its performance as a kinetic hydrate inhibitor. The large, branched alkyl chains contribute significantly to these properties.

Below is an interactive table of common molecular descriptors that would be relevant for building a QSAR model for this compound's performance prediction.

| Descriptor Type | Descriptor Name | Description | Relevance for this compound |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity or hydrophobicity of a molecule. | The three isopentyl groups give this compound high lipophilicity, which is a critical factor in its interaction with non-aqueous phases or hydrate surfaces. |

| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. | The branched structure of the isopentyl groups would be captured by this index, relating to the molecule's overall compactness and shape. |

| Geometrical (3D) | Molecular Volume | The volume occupied by the molecule in three-dimensional space. | The significant steric bulk of the three isopentyl groups is a key feature influencing its ability to sterically hinder processes like crystal growth. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | This descriptor helps quantify the extent to which the hydrophobic alkyl groups can interact with their surroundings. |

| Electronic | Dipole Moment | A measure of the net molecular polarity. | As a tertiary amine, the lone pair on the nitrogen atom creates a dipole moment, influencing its potential for polar interactions. |

| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, relating to electron-donating and accepting capabilities. | The energy of the HOMO, associated with the nitrogen lone pair, is relevant to the molecule's basicity and nucleophilicity. |

These descriptors serve as the input for developing a mathematical model that can predict the performance of this compound and similar compounds, thereby guiding the design of more effective molecules without the need for extensive experimental synthesis and testing. plos.org

Structure-Activity Relationship (SAR) studies on this compound and its derivatives have primarily focused on their role as kinetic hydrate inhibitors (KHIs) in the oil and gas industry. mdpi.com Gas hydrates are ice-like crystalline solids that can form in pipelines, leading to blockages. mdpi.com KHIs are chemicals designed to delay the nucleation and/or slow the growth of these hydrate crystals. nih.gov

Research has often focused on this compound oxide (TiPeAO or TiPAO), a derivative where the nitrogen atom is oxidized. This modification enhances the molecule's hydrogen-bonding capability while retaining the crucial structural features of the parent amine. acs.org SAR studies on a range of amine oxides have revealed a clear correlation between the structure of the alkyl groups and the resulting KHI performance. researchgate.net

Key structural features of this compound that are correlated with its inhibitory potential (particularly as the oxide) include:

Steric Hindrance: The three bulky isopentyl groups attached to the central nitrogen atom provide significant steric hindrance. This bulkiness is believed to be a key factor in its mechanism of action, where the molecule adsorbs onto the surface of a forming hydrate crystal and disrupts the ordered addition of water molecules, thereby inhibiting further growth. mdpi.comresearchgate.net

Hydrophobicity: The long, branched alkyl chains confer a high degree of hydrophobicity. This property is crucial for driving the molecule to the interface between the aqueous phase and the gas or oil phase where hydrate nucleation often occurs. It also facilitates the interaction of the hydrophobic part of the molecule with the hydrate crystal surface. acs.org

Tertiary Amine Core: The tertiary amine structure provides a central point of attachment for the three large functional groups. In its oxide form, the N-O group acts as a potent hydrogen bond acceptor, anchoring the molecule to the water molecules in the hydrate lattice, while the alkyl groups project outwards to disrupt crystal growth. acs.org

Studies comparing different trialkylamine oxides have shown that the size and branching of the alkyl groups are critical. For instance, the performance of this compound oxide has been compared with that of tributylamine (B1682462) oxide (TBAO) and tripentylamine oxide (TPeAO). acs.org This comparative analysis forms the basis of the SAR, which suggests that increasing the size of the lipophilic groups can enhance KHI performance, provided the molecule remains sufficiently water-soluble to be transported to the hydrate-forming regions. researchgate.net While this compound itself lacks the strong hydrogen-bonding donor/acceptor character of its oxide, its steric and hydrophobic properties are foundational to the inhibitory function of its derivatives.

Analytical Methodologies for Triisopentylamine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating triisopentylamine from complex mixtures and determining its concentration. Both high-performance liquid chromatography and gas chromatography are routinely utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of compounds. In the context of this compound and other amines, HPLC, particularly in the reversed-phase mode, is frequently employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

This compound can be used as a mobile phase additive in HPLC to improve the chromatographic separation of other basic compounds. akjournals.comoup.com Its presence in the mobile phase can help to reduce peak tailing and improve the symmetry of peaks for other analytes by competing for active sites on the stationary phase. akjournals.comoup.com For instance, in the analysis of quinoline (B57606) derivatives, the inclusion of this compound in the mobile phase resulted in a greater number of symmetrical spots. akjournals.com

Key parameters in the HPLC analysis involving this compound are presented in the table below.

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | Typically a nonpolar material like C18-bonded silica (B1680970). | The choice of stationary phase influences the retention and separation of this compound and other analytes. |

| Mobile Phase | A mixture of a polar solvent (e.g., water or buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | The composition and pH of the mobile phase are critical for controlling the retention time and peak shape of this compound. akjournals.com |

| Additive | Compounds like this compound can be added to the mobile phase. | Acts as a silanol (B1196071) blocker to improve the chromatography of other basic compounds. akjournals.comoup.com |

| Detector | UV-Vis or Diode Array Detector (DAD) are common. | Allows for the detection and quantification of the analyte as it elutes from the column. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. getenviropass.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a molecular fingerprint for identification. shimadzu.comwikipedia.org

GC is used to determine the purity of this compound. scbt.com The technique is capable of separating this compound from other volatile impurities that may be present in a sample. Following separation by GC, mass spectrometry provides definitive identification. wikipedia.org The electron ionization (EI) mass spectrum of this compound is available in databases like the NIST WebBook, which serves as a reference for its identification. nist.gov

The table below summarizes the key aspects of GC-MS analysis for this compound.

| Parameter | Description | Relevance to this compound Analysis |

| Injection Port | Where the sample is vaporized. | The temperature must be high enough to ensure complete volatilization of this compound without causing thermal degradation. wikipedia.org |

| GC Column | A capillary column with a specific stationary phase. | The choice of column affects the separation efficiency of this compound from other components. |

| Carrier Gas | An inert gas like helium or nitrogen that transports the sample through the column. thermofisher.com | The flow rate of the carrier gas influences the retention time. |

| Ionization Source | Typically electron ionization (EI) for GC-MS. nist.gov | EI causes fragmentation of the this compound molecule, producing a characteristic mass spectrum. |

| Mass Analyzer | Separates the ions based on their mass-to-charge ratio (m/z). getenviropass.com | Provides the data for generating the mass spectrum. |

| Detector | Records the abundance of the separated ions. getenviropass.com | Generates the signal that is processed into a mass chromatogram and mass spectrum. |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules. wikipedia.org It provides information about the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C (carbon-13). acsmaterial.com For this compound, NMR is used to confirm its structure by analyzing the chemical shifts, splitting patterns, and integration of the signals in the spectrum.

The ¹³C NMR spectrum of this compound has been reported and is available in chemical databases. The different carbon atoms in the isopentyl groups give rise to distinct signals, and their chemical shifts are indicative of their position relative to the nitrogen atom. Similarly, the ¹H NMR spectrum would show characteristic signals for the different types of protons in the molecule, with their splitting patterns providing information about adjacent protons.

The following table outlines the expected NMR data for this compound.

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

| ¹H | Varies depending on proximity to the nitrogen atom and other functional groups. | Provides information on the number of different proton environments and their connectivity. wikipedia.org |

| ¹³C | Varies for the different carbon atoms in the isopentyl chains. | Reveals the number of chemically non-equivalent carbon atoms in the molecule. |

Mass Spectrometry for Mechanistic Studies and Degradation Product Analysis

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. americanpharmaceuticalreview.com It is a crucial tool for studying the mechanisms of chemical reactions involving this compound and for identifying its degradation products. americanpharmaceuticalreview.comlcms.cz By analyzing the masses of reactants, intermediates, and products, researchers can gain insights into the reaction pathways. nih.govrsc.org

In mechanistic studies, online electrochemical mass spectrometry (EC/MS) can be used to probe short-lived intermediates in the electrochemical oxidation of tertiary amines. nih.govrsc.org This technique allows for the direct capture and identification of radical cations and other reactive species.

When investigating the degradation of a substance, LC-MS is often the method of choice. thermofisher.com It combines the separation power of liquid chromatography with the identification capabilities of mass spectrometry to analyze complex mixtures of degradation products. lcms.czthermofisher.com High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which allows for the determination of the elemental composition of the degradation products. americanpharmaceuticalreview.com

The following table highlights the application of mass spectrometry in the study of this compound.

| Application | Mass Spectrometry Technique | Information Gained |

| Mechanistic Studies | Electrochemical Mass Spectrometry (EC/MS) | Identification of short-lived reactive intermediates, such as radical cations, providing insight into reaction mechanisms. nih.govrsc.org |

| Degradation Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS) | Separation and identification of degradation products, determination of their elemental composition, and elucidation of degradation pathways. americanpharmaceuticalreview.comlcms.czthermofisher.com |

Online Electrochemical Mass Spectrometry (EC/MS) for Intermediate Identification